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Compound of Interest |

1-(5-Chloro-2,3-
Compound Name:

dimethoxyphenyl)ethanone
CAS No.: 117052-19-4

Cat. No.: B047537

Get Quote

Substituted acetophenones, such as 1-(5-Chloro-2,3-dimethoxyphenyl)ethanone, are a

critical class of organic compounds. They serve as versatile intermediates in the synthesis of
more complex molecules, particularly in the pharmaceutical and agrochemical industries[1][2].
The specific arrangement of functional groups—a reactive carbonyl group, a chloro substituent,
and methoxy groups on the phenyl ring—imparts unique electronic and lipophilic characteristics
to the molecule[1]. These characteristics are pivotal, as they dictate the compound's reactivity
and its potential applications as a building block for novel therapeutic agents or other high-
value chemicals[2].

Understanding the physicochemical properties of such an intermediate is not merely an
academic exercise; it is a fundamental prerequisite for successful drug discovery and
development.[3][4] Properties like solubility, lipophilicity, and stability directly influence a
compound's absorption, distribution, metabolism, and excretion (ADME) profile, which in turn
determines its efficacy and safety.[4][5][6] This guide provides a comprehensive overview of the
core physicochemical properties of 1-(5-Chloro-2,3-dimethoxyphenyl)ethanone, the
experimental methodologies used to determine them, and the causal relationship between
these properties and the compound's utility in research and development.
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Compound Identification and Core Properties

1-(5-Chloro-2,3-dimethoxyphenyl)ethanone is an aromatic ketone. While specific
experimental data for this exact isomer is not extensively published, we can infer its properties
based on closely related analogs and established analytical principles.

Molecular Structure:

e |I[UPAC Name: 1-(5-Chloro-2,3-dimethoxyphenyl)ethanone
e Molecular Formula: C10H11ClO3

e Molecular Weight: 214.65 g/mol [7][8]

Core Physicochemical Data Summary

The following table summarizes key physicochemical properties. Data for closely related
isomers are provided for comparative context, highlighting how subtle changes in substituent
positions can influence these values.
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1-(5-Chloro-2,3-

. 1-(5-Chloro-2- 1-(2,5-
dimethoxyphenyl)e .
Property th methoxyphenyl)eth Dimethoxyphenyl)e
anone
. anone[9][10] thanone[11]
(Predicted/Inferred)
CAS Number 100178-57-6 6342-64-9 1201-38-3
) ) Solid at room
Melting Point (°C) 29-30 18-20
temperature
N , 278.1 + 25.0 (at 760 294.3 + 0.0 (at 760
Boiling Point (°C) > 280
mmHgQ) mmHgQ)
Density (g/cm3) ~1.2 1.2+0.1 1.1+01
Likely a solid, ) Light-Yellow
Appearance ) ) Solid
potentially crystalline Crystals[7]
Expected to be )
] ] Soluble in Acetone,
soluble in organic
. ) N Chloroform,
Solubility solvents like acetone, Not specified

chloroform,
dichloromethane[7][8]

Dichloromethane,
Tetrahydrofuran[7][8]

Spectroscopic and Analytical Characterization

The structural elucidation of an organic compound is a cornerstone of its characterization. A

multi-technique approach involving NMR, IR, and Mass Spectrometry provides a self-validating

system to confirm the identity and purity of 1-(5-Chloro-2,3-dimethoxyphenyl)ethanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy is invaluable for determining the proton environment of a molecule. For

1-(5-Chloro-2,3-dimethoxyphenyl)ethanone, the spectrum is predicted to show distinct

signals corresponding to the aromatic protons, the methoxy groups, and the acetyl methyl

group.

Predicted *H NMR Spectral Assignments:

© 2026 BenchChem. All rights reserved.

3/12

Tech Support


https://www.biosynce.com/custom-synthesis/fine-chemicals/1-5-chloro-2-methoxyphenyl-ethanone-cas-6342.html
https://www.echemi.com/products/pid_Rock10096-5-chloro-2-methoxyacetophenone.html
https://www.chemsrc.com/en/cas/1201-38-3_511974.html
https://m.chemicalbook.com/ProductChemicalPropertiesCB61491375_EN.htm
https://m.chemicalbook.com/ProductChemicalPropertiesCB61491375_EN.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB61491375.htm
https://m.chemicalbook.com/ProductChemicalPropertiesCB61491375_EN.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB61491375.htm
https://www.benchchem.com/product/b047537/docs?utm_src=pdf-body#introduction-the-role-of-substituted-acetophenones-in-modern-chemistry
https://www.benchchem.com/product/b047537/docs?utm_src=pdf-body#introduction-the-role-of-substituted-acetophenones-in-modern-chemistry
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b047537?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Aromatic Protons (H-4, H-6): Two doublets in the aromatic region (approx. 6 6.8-7.5 ppm).
The specific chemical shifts and coupling constants would confirm the substitution pattern.

o Methoxy Protons (-OCHs): Two singlets (each integrating to 3H) in the range of 6 3.8-4.0
ppm, corresponding to the two distinct methoxy groups at the C2 and C3 positions.

o Acetyl Methyl Protons (-COCHs): A sharp singlet (integrating to 3H) further downfield,
typically around & 2.5-2.6 ppm.[12]

The workflow for NMR analysis is a critical, multi-step process designed to ensure data
integrity.

© 2026 BenchChem. All rights reserved. 4/12 Tech Support


https://pdf.benchchem.com/1268/Comparative_1H_NMR_Spectral_Analysis_of_1_2_Amino_4_5_dimethoxyphenyl_ethanone_and_Related_Acetophenones.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b047537?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

4 N\

Sample Preparation

1. Weigh 5-10 mg of sample

2. Dissolve in ~0.7 mL

of deuterated solvent (e.g., CDCI3)

3. Transfer to 5mm NMR tube

\

guisition

4. Insert sample into
NMR spectrometer

5. Tune and shim the probe

6. Acquire *H spectrum

- J

4 Data Process|ng & Analysis A

7. Fourier Transform,
phase, and baseline correction

G. Integrate signals)

9. Assign chemical shifts
and analyze coupling constants
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Caption: Standard workflow for tH NMR analysis.
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Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by detecting their
characteristic vibrational frequencies. For 1-(5-Chloro-2,3-dimethoxyphenyl)ethanone, key
absorptions would include:

C=0 Stretch (Ketone): A strong, sharp peak around 1680 cm~1, characteristic of an aryl

ketone.

C-O Stretch (Aryl Ether): Strong absorptions in the 1200-1275 cm~1 region.

C-ClI Stretch: A peak in the fingerprint region, typically between 600-800 cm~1.

Aromatic C=C Bending: Multiple peaks in the 1450-1600 cm~* range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound. Using electron ionization (EI), the mass spectrum would be expected to show:

» Molecular lon (M+): A peak at m/z 214, corresponding to the molecular weight.

o Isotope Peak (M+2)*: A significant peak at m/z 216, approximately one-third the intensity of
the M* peak, which is a characteristic signature of a molecule containing one chlorine atom.

e Fragment lons: A prominent peak at m/z 199, corresponding to the loss of a methyl group
(IM-CHs]*), and a base peak at m/z 43, corresponding to the acetyl cation ([CH3CO]*).

The Causality of Physicochemical Properties in
Drug Development

The quantitative measurement of physicochemical properties is not an end in itself but a means
to predict a compound's behavior in a biological system.[6] The choices made during lead
optimization in drug discovery are directly guided by these parameters.[3][13]
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Caption: Physicochemical properties influencing drug discovery stages.

 Lipophilicity (logP): This parameter, the octanol-water partition coefficient, is a critical
measure of a compound's ability to cross biological membranes. The chloro and dimethoxy
groups on the phenyl ring of 1-(5-Chloro-2,3-dimethoxyphenyl)ethanone will significantly
influence its lipophilicity. While a certain degree of lipophilicity is required for cell
permeability, excessively high values can lead to poor aqueous solubility and increased
metabolic clearance.

e Aqueous Solubility: For a drug to be absorbed, it must first dissolve in bodily fluids. The
polarity imparted by the ketone and ether functional groups is balanced by the lipophilic
aromatic ring. Poor solubility is a major cause of failure in drug development, making its early
assessment crucial.[4]
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o Chemical Stability: The stability of the compound under various pH and temperature
conditions determines its shelf-life and its fate in the acidic environment of the stomach. The
ether and ketone functionalities are generally stable, but this must be experimentally verified.

Experimental Protocols: A Self-Validating System

The trustworthiness of physicochemical data hinges on robust and well-documented
experimental protocols.

Protocol 1: Determination of Melting Point

o Objective: To determine the temperature range over which the solid compound transitions to
a liquid. A narrow melting point range is an indicator of high purity.

o Methodology:

o

A small, dry sample of the crystalline compound is packed into a capillary tube.

[¢]

The tube is placed in a calibrated melting point apparatus.

o

The temperature is raised slowly (1-2 °C per minute) near the expected melting point.

[e]

The temperature at which the first drop of liquid appears and the temperature at which the
entire sample becomes liquid are recorded as the melting point range.

Protocol 2: High-Performance Liquid Chromatography
(HPLC) for Purity Assessment

o Objective: To separate, identify, and quantify each component in the sample, providing a
precise measure of purity.

» Methodology: A reverse-phase (RP) HPLC method is typically suitable for acetophenone
derivatives.[14]

o Mobile Phase Preparation: A mixture of an organic solvent (e.g., acetonitrile) and an
aqueous buffer (e.g., water with 0.1% formic acid for MS compatibility) is prepared.[14]
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o Sample Preparation: A stock solution of 1-(5-Chloro-2,3-dimethoxyphenyl)ethanone is
prepared in the mobile phase at a known concentration (e.g., 1 mg/mL).

o Chromatographic Conditions:
» Column: C18 reverse-phase column.
» Flow Rate: 1.0 mL/min.
» [njection Volume: 10 pL.

» Detection: UV detector set to a wavelength where the compound has maximum
absorbance.

o Analysis: The sample is injected, and the resulting chromatogram is analyzed. The purity
is calculated based on the area percentage of the main peak relative to the total area of all
peaks.

Conclusion

1-(5-Chloro-2,3-dimethoxyphenyl)ethanone is a valuable chemical intermediate whose utility
is fundamentally governed by its physicochemical properties. A thorough characterization,
employing a suite of analytical techniques from NMR to HPLC, is essential for its effective use
in synthesis and drug discovery. By understanding the causal links between its molecular
structure and its macroscopic properties, researchers can make informed decisions,
accelerating the development of novel molecules and mitigating the risk of late-stage attrition in
the development pipeline. The principles and protocols outlined in this guide provide a robust
framework for the comprehensive evaluation of this and other related compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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